Verdohemochrome

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Verdohemochrome is a green pigment that plays a crucial role in the catabolism of heme, a component of hemoglobin. It is an intermediate compound formed during the degradation of heme to biliverdin, which is further converted to bilirubin. This process is essential for the breakdown and removal of heme from the body, preventing the accumulation of potentially toxic substances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Verdohemochrome can be synthesized through the coupled oxidation of myoglobin and ascorbate. The reaction involves the oxidation of myoglobin in the presence of ascorbate, yielding a pure preparation of this compound. The structure and ferrous state of this product are determined from its composition, ligand reactions, and nuclear magnetic resonance spectrum .

Industrial Production Methods: While there is limited information on the industrial production of this compound, the laboratory synthesis methods provide a foundation for potential scale-up processes. The key steps involve controlled oxidation and reduction reactions to ensure the purity and stability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Verdohemochrome undergoes several types of chemical reactions, including oxidation, reduction, and ligand substitution. These reactions are essential for its conversion to biliverdin and other related compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound to biliverdin.

Reduction: Phenylhydrazine is used as a reducing agent in the conversion of this compound to the iron complex of biliverdin.

Major Products: The primary product formed from the reactions of this compound is biliverdin, a green tetrapyrrolic bile pigment. Biliverdin is further reduced to bilirubin, which is excreted from the body.

Applications De Recherche Scientifique

Chemical Research Applications

Verdohemochrome serves as a model compound for studying heme degradation mechanisms. Its unique structure allows researchers to investigate the roles of intermediates in biological systems. Key applications include:

- Mechanistic Studies : Researchers utilize this compound to elucidate the enzymatic processes involved in heme catabolism. Studies have shown that it plays a crucial role in understanding the oxidation states of iron within heme-related reactions .

- Synthesis and Characterization : The synthesis of this compound from myoglobin and ascorbate has been documented, allowing for further exploration of its properties through various spectroscopic methods .

Biological Research Applications

In biological contexts, this compound is pivotal for understanding metabolic pathways related to heme metabolism. Notable applications include:

- Heme Catabolism Pathways : this compound is integral in studying the regulation of heme oxygenase enzymes, which are responsible for converting heme into biliverdin and subsequently bilirubin .

- Pathophysiological Insights : Research indicates that alterations in this compound levels can have implications for conditions such as jaundice and certain anemias, providing insights into potential therapeutic strategies .

Medical Research Applications

The medical implications of this compound are significant, particularly concerning diseases associated with heme metabolism:

- Therapeutic Development : Investigating the role of this compound in heme metabolism aids in developing treatments for disorders linked to abnormal heme degradation, such as hyperbilirubinemia .

- Diagnostic Tools : Its unique spectral properties make this compound a candidate for developing diagnostic assays to monitor heme-related disorders.

Case Study 1: Heme Oxygenase Mechanism

A study investigated the interaction between hydrogen sulfide (H₂S) and ferric verdoheme during heme degradation. The findings revealed that H₂S could modify the reaction pathway, leading to the formation of sulfur-containing biliverdin derivatives. This research highlights the importance of this compound as an intermediate that can influence metabolic pathways under varying conditions .

Case Study 2: Spectroscopic Characterization

Research focusing on the structural elucidation of this compound through various spectroscopic techniques demonstrated its unique properties compared to other heme derivatives. The study utilized infrared absorption and NMR spectroscopy to confirm its structure, providing insights into its reactivity and stability under different conditions .

Data Tables

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Chemical Research | Mechanistic studies on heme degradation | Elucidation of iron oxidation states |

| Biological Research | Regulation of heme oxygenase enzymes | Insights into metabolic pathways |

| Medical Research | Development of therapies for jaundice and anemia | Potential diagnostic applications |

| Spectroscopic Technique | Application | Result |

|---|---|---|

| Infrared Absorption | Structural characterization | Confirmed unique properties of this compound |

| NMR Spectroscopy | Elucidation of reactivity | Detailed insights into molecular interactions |

Mécanisme D'action

The mechanism of action of verdohemochrome involves its conversion from heme through a series of oxidation and reduction reactions. The compound interacts with molecular oxygen and various enzymes, leading to the formation of biliverdin. This process is facilitated by the enzyme heme oxygenase, which catalyzes the cleavage of the heme ring and the incorporation of oxygen atoms into the resulting products .

Comparaison Avec Des Composés Similaires

Verdohemochrome is unique in its role as an intermediate in heme degradation. Similar compounds include:

Biliverdin: The immediate product formed from the oxidation of this compound. It is further reduced to bilirubin.

Bilirubin: A yellow compound formed from the reduction of biliverdin. It is excreted from the body and is a key indicator of liver function.

Heme: The starting material for the formation of this compound. It is a component of hemoglobin and other heme-containing proteins.

This compound’s uniqueness lies in its intermediate position in the heme degradation pathway, providing insights into the enzymatic and chemical processes involved in this essential biological function .

Propriétés

Numéro CAS |

17567-74-7 |

|---|---|

Formule moléculaire |

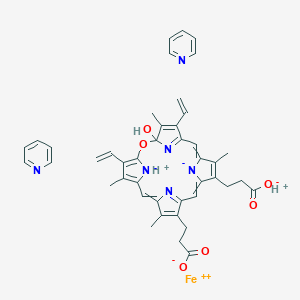

C43H42FeN6O6 |

Poids moléculaire |

794.7 g/mol |

Nom IUPAC |

3-[(7Z,11Z,16Z)-14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |

InChI |

InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |

Clé InChI |

PPRKNKUFAWBGMY-UHFFFAOYSA-L |

SMILES |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

SMILES isomérique |

[H+].[H+].CC\1=C(/C/2=C/C3=N/C(=C\C4=C(C(=C([N-]4)OC5(C(=C(C(=N5)/C=C1\[N-]2)C=C)C)O)C=C)C)/C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

SMILES canonique |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |

Synonymes |

verdohemochrome |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.